5,6-Dimethoxyisatoic anhydride, also known as 4,5-Dimethoxyisatoic anhydride, is a chemical compound with the molecular formula and a molecular weight of 223.18 g/mol. It is characterized by its anhydride functional group, which enhances its reactivity in various
5,6-Dimethoxyisatoic anhydride is primarily utilized in synthetic organic chemistry as a reagent. It can undergo various chemical transformations, including:
These reactions highlight its versatility in synthesizing other chemical compounds .
The synthesis of 5,6-Dimethoxyisatoic anhydride can be achieved through several methods:
These methods demonstrate the compound's accessibility for research and industrial applications .
5,6-Dimethoxyisatoic anhydride finds applications primarily in:
Several compounds share structural similarities with 5,6-Dimethoxyisatoic anhydride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-4,5-dimethoxybenzoic Acid | C10H13N1O5 | Precursor for anhydride synthesis | Contains amino group; less reactive than anhydride |
| Isatoic Anhydride | C9H7NO3 | Basic structure without methoxy groups | Lacks methoxy substituents; different reactivity |
| 2-Methoxybenzoic Acid | C8H8O3 | Single methoxy group | Simpler structure; less complex reactions |
The presence of two methoxy groups in 5,6-Dimethoxyisatoic anhydride distinguishes it from these compounds, enhancing its reactivity and potential biological activity .
The foundational route for synthesizing 5,6-dimethoxyisatoic anhydride involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid using triphosgene as a carbonylating agent. This method, derived from earlier work on isatoic anhydride derivatives, proceeds via the formation of an intermediate carbamate, which undergoes intramolecular cyclization to yield the anhydride [3]. Triphosgene’s role as a safer alternative to phosgene gas is critical, as it minimizes handling risks while maintaining high reactivity.
The reaction typically occurs in dichloromethane or benzene under anhydrous conditions, with sodium bicarbonate or triethylamine serving as bases to neutralize generated hydrogen chloride [3]. For instance, Hardtmann’s protocol involves dissolving 2-amino-4,5-dimethoxybenzoic acid in benzene, followed by slow addition of triphosgene at 0–5°C. The mixture is then warmed to room temperature, resulting in cyclization over 4–6 hours with yields exceeding 85% [3]. Key to this process is the stoichiometric control of triphosgene, as excess reagent can lead to over-carbonylation and byproduct formation.
Solvent selection profoundly impacts reaction efficiency and purity. Comparative studies highlight benzene and dichloromethane as optimal solvents due to their ability to dissolve both the starting material and triphosgene while stabilizing reactive intermediates [3] [4]. Ethanol and ethyl acetate, though less effective, are occasionally used for their lower toxicity profiles. A solvent screening study demonstrated that benzene achieves 95% yield within 4 hours, whereas ethanol requires 6 hours for only 55% yield [3].
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzene | 4 | 95 |
| Dichloromethane | 24 | 85 |
| Ethanol | 6 | 55 |
Temperature control is equally critical. Lower temperatures (0–5°C) suppress side reactions such as dimerization, while gradual warming ensures complete cyclization. Catalytic additives like tetrabutyl ammonium bromide further enhance reaction rates by facilitating phase transfer in biphasic systems [3].
Microwave irradiation has revolutionized the synthesis of 5,6-dimethoxyisatoic anhydride by drastically reducing reaction times. A protocol developed by Chakravorty et al. employs trimethylsilyl azide and basic alumina under microwave conditions (540 W, 10 minutes) to achieve heterocyclization of carboxylic anhydride precursors [4]. This method bypasses traditional solvent-heavy systems, offering yields up to 92% with minimal purification steps. The rapid heating and energy transfer in microwave systems prevent thermal degradation of sensitive methoxy groups, a common issue in conventional heating [4].
Continuous flow systems address batch process limitations by improving heat and mass transfer. In a patented method, phthalamic acid derivatives are reacted with hypohalites in a two-stage adiabatic flow reactor [5]. The first stage operates at 20–30°C with high flow velocities to ensure rapid mixing, while the second stage completes the cyclization at 50–60°C. This approach achieves 88% conversion efficiency and reduces byproduct formation through precise residence time control [5].
Industrial-scale synthesis faces challenges such as chlorinated byproducts from triphosgene decomposition and dimerization of intermediates. Zhong et al. identified 2,4-dichloroquinazoline as a major byproduct in triphosgene-mediated reactions, arising from over-chlorination at elevated temperatures [2]. Mitigation strategies include in situ quenching with aqueous sodium bicarbonate and fractional distillation to isolate the anhydride [2] [5].
Transitioning to sustainable methods remains a priority. Microwave-assisted synthesis reduces solvent consumption by 70% compared to traditional routes [4]. Additionally, flow chemistry minimizes waste through closed-loop reagent recycling, aligning with green chemistry principles [5]. However, the high cost of microwave equipment and the need for anhydrous conditions in flow systems present ongoing barriers to widespread adoption.
5,6-Dimethoxyisatoic anhydride represents a methoxy-substituted derivative of the parent isatoic anhydride, characterized by the presence of two methoxy groups at the 5 and 6 positions of the benzoxazine ring system [1] [2]. The compound adopts the typical isatoic anhydride bicyclic structure, consisting of a benzene ring fused to a 2,4-dioxo-1,3-benzoxazine moiety [4]. The molecular formula C₁₀H₉NO₅ corresponds to a molecular weight of 223.18 g/mol, distinguishing it from the unsubstituted isatoic anhydride by the addition of two methoxy substituents [1] [5].
The structural characteristics of 5,6-dimethoxyisatoic anhydride are significantly influenced by the electron-donating nature of the methoxy groups, which alter the electronic distribution within the aromatic system [2] . These substituents enhance solubility in polar aprotic solvents such as dimethylformamide and dichloromethane while maintaining the characteristic crystalline solid appearance as a pale beige to light beige material [1] [4].
The nuclear magnetic resonance spectroscopic analysis of 5,6-dimethoxyisatoic anhydride provides detailed insights into the electronic environment and structural arrangement of the methoxy substituents. In proton nuclear magnetic resonance spectroscopy using dimethyl sulfoxide-d₆ as solvent, the methoxy protons typically appear as singlets in the range of 3.8-4.0 parts per million, characteristic of aromatic methoxy groups [6] [7]. The chemical shift positions of these methoxy signals are influenced by the electron-withdrawing effect of the adjacent carbonyl groups within the benzoxazine ring system [8] [9].
The aromatic protons in the benzene ring exhibit chemical shifts between 6.8 and 7.8 parts per million, with the exact positions dependent on the substitution pattern and electronic effects of the methoxy groups [6] [10]. The amide proton typically resonates around 11.7 parts per million, indicating strong hydrogen bonding interactions within the crystal lattice structure [6] [11]. This downfield shift of the amide proton is characteristic of isatoic anhydride derivatives and reflects the electron-withdrawing nature of the anhydride functionality [12] [7].
In carbon-13 nuclear magnetic resonance spectroscopy, the methoxy carbon atoms appear in the typical range of 55-60 parts per million, while the aromatic carbons bearing the methoxy substituents show characteristic chemical shifts between 105-155 parts per million [8] [13]. The carbonyl carbons of the anhydride functionality resonate in the downfield region of 160-170 parts per million, reflecting the highly deshielded nature of these carbon centers [7] [9]. The conformational effects of the methoxy groups on the carbon-13 chemical shifts have been attributed to changes in the virtual molecular orbital space and magnetic interactions between bonding and antibonding orbitals [9] [13].
Infrared spectroscopic analysis of 5,6-dimethoxyisatoic anhydride reveals characteristic absorption bands that confirm the presence of the key functional groups within the molecular structure. The carbonyl stretching vibrations appear as strong absorptions in the region of 1640-1700 wavenumbers, with the asymmetric and symmetric stretching modes of the anhydride functionality typically observed as distinct peaks [12] [14]. The carbon-oxygen-carbon stretching vibrations of the methoxy groups contribute to the spectral complexity in the 1200-1300 wavenumber region [14].
The nitrogen-hydrogen stretching vibration of the amide functionality appears as a characteristic absorption band in the 3200-3400 wavenumber range, often appearing as a broad absorption due to hydrogen bonding interactions [12] [14]. The aromatic carbon-hydrogen stretching vibrations contribute to the spectral features in the 3000-3100 wavenumber region, while the methoxy carbon-hydrogen stretching absorptions appear in the 2800-3000 wavenumber range [14].
Mass spectrometric analysis using electrospray ionization typically yields the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 224, corresponding to the molecular weight plus one proton [15] [16]. Characteristic fragmentation patterns include the loss of methoxy groups (mass 31) and the formation of fragment ions corresponding to the intact benzoxazine ring system [16] [17]. The fragmentation pathways often involve initial loss of the methoxy substituents followed by ring-opening processes that generate smaller aromatic fragments [18] [17]. The stability of the molecular ion under electrospray conditions reflects the relatively robust nature of the benzoxazine ring system, while the observed fragmentation patterns provide structural confirmation of the methoxy substitution positions [16] [19].
The thermal stability of 5,6-dimethoxyisatoic anhydride is significantly influenced by the presence of the methoxy substituents, which generally enhance the thermal decomposition temperature compared to aliphatic anhydrides but may introduce additional decomposition pathways [20] [21]. Thermogravimetric analysis indicates that the compound remains stable up to approximately 250-270°C, with initial decomposition typically occurring through a single-stage process [21] [22]. The peak decomposition temperature is estimated to occur in the range of 320-350°C under inert atmosphere conditions [20] [21].
The thermal degradation pathways of 5,6-dimethoxyisatoic anhydride involve multiple mechanisms that proceed simultaneously or sequentially depending on the temperature and atmospheric conditions [21] [23]. The initial decomposition stage typically involves the cleavage of the anhydride bonds, leading to the formation of carbon dioxide and the corresponding dicarboxylic acid derivative [24] [25]. Under nitrogen or argon atmosphere, the mass loss at 450°C approaches 95-98%, indicating nearly complete thermal decomposition [20] [21].
The decomposition products identified through simultaneous thermogravimetric analysis coupled with infrared spectroscopy and mass spectrometry include carbon dioxide, carbon monoxide, ammonia, and various methoxy-derived radicals [21] [23]. The methoxy groups undergo thermal cleavage to generate methanol and formaldehyde, which further decompose under the high-temperature conditions to produce smaller volatile compounds [21] [23]. The aromatic ring system shows greater thermal stability than the anhydride functionality, with ring fragmentation occurring at temperatures above 350°C [20] [21].
The reactivity of 5,6-dimethoxyisatoic anhydride is characterized by its behavior as an activated anhydride that readily undergoes nucleophilic substitution reactions with various nucleophiles [26] [27]. The presence of the methoxy substituents modulates the electrophilicity of the carbonyl centers while maintaining the overall reactivity pattern typical of isatoic anhydrides [2] [26]. The compound serves as a masked isocyanate equivalent, enabling the formation of heterocyclic products through ring-opening and cyclization sequences [27] [28].
Nucleophilic substitution reactions of 5,6-dimethoxyisatoic anhydride proceed through a characteristic mechanism involving nucleophilic attack at one of the carbonyl carbon centers, followed by ring-opening and subsequent transformations [26] [29]. Primary and secondary amines react readily with the anhydride functionality under mild conditions, typically at room temperature to 80°C, to generate substituted quinazolinone derivatives [27] [30]. The reaction mechanism involves initial formation of a tetrahedral intermediate, which collapses to expel the carboxylate leaving group and form the desired heterocyclic product [26] [29].
Alcohols undergo nucleophilic acyl substitution reactions with 5,6-dimethoxyisatoic anhydride to produce ester derivatives, although these reactions typically require mild heating or acid catalysis to proceed efficiently [29] [30]. The selectivity of these reactions is influenced by the steric and electronic effects of the methoxy substituents, which can direct the nucleophilic attack to specific carbonyl positions [2] [29]. Water acts as a nucleophile under aqueous conditions, leading to hydrolytic ring-opening to generate the corresponding anthranilic acid derivatives [24] [31].
The reactivity toward different classes of nucleophiles follows the general order: amines > alcohols > water, reflecting the nucleophilicity and basicity of the attacking species [26] [29]. The presence of the methoxy groups generally enhances the reaction rates compared to the unsubstituted isatoic anhydride due to their electron-donating effects, which increase the electrophilicity of the carbonyl centers through resonance stabilization of the transition state [2] [26].
Ring-opening reactions of 5,6-dimethoxyisatoic anhydride occur through multiple pathways depending on the reaction conditions and the nature of the nucleophile [24] [31]. Hydrolytic ring-opening proceeds through water attack at the anhydride carbonyl, followed by proton transfer and cleavage of the carbon-oxygen bond to generate the ring-opened dicarboxylic acid product [24] [31]. The reaction is pH-dependent, with both acid and base catalysis accelerating the hydrolysis process through different mechanistic pathways [31] [30].
Aminolysis reactions involve amine attack at the anhydride carbonyl, leading to the formation of substituted anthranilamide derivatives through ring-opening [27] [31]. These reactions typically proceed under mild basic conditions, with the amine serving both as nucleophile and base to facilitate the ring-opening process [27] [31]. The regioselectivity of the ring-opening is influenced by the electronic and steric effects of the methoxy substituents, which can bias the nucleophilic attack toward specific positions [2] [27].
Thermal ring-opening occurs at elevated temperatures (150-250°C) through thermally activated cleavage of the carbon-oxygen bonds within the anhydride ring [24] [25]. This process generates phenolic compounds and other aromatic derivatives through radical and ionic mechanisms that depend on the specific thermal conditions employed [20] [24]. The activation barriers for thermal ring-opening have been calculated to be in the range of 35-45 kilocalories per mole, consistent with the observed decomposition temperatures [24] [22].
Table 1: Physical and Chemical Properties of 5,6-Dimethoxyisatoic Anhydride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₅ | [1] [5] |
| Molecular Weight (g/mol) | 223.18 | [1] [5] |
| Melting Point (°C) | 255 | [1] |
| Density (g/cm³) | 1.358±0.06 (predicted) | [1] |
| Color/Form | Pale beige to light beige crystalline solid | [1] |
| Storage Temperature | Room temperature, inert atmosphere | [1] |
| Solubility (DMSO) | Slightly soluble | [1] |
| Solubility (Methanol) | Slightly soluble | [1] |
| pKa (predicted) | 9.93±0.20 (predicted) | [1] |
Table 2: Spectroscopic Characteristics of 5,6-Dimethoxyisatoic Anhydride
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Aromatic protons: 6.8-7.8 ppm; NH proton: ~11.7 ppm; Methoxy groups: 3.8-4.0 ppm | [6] [7] |
| ¹³C NMR | Aromatic carbons: 105-155 ppm; Carbonyl carbons: 160-170 ppm; Methoxy carbons: 55-60 ppm | [8] [7] |
| IR Spectroscopy | C=O stretch: 1640-1700 cm⁻¹; C-O-C stretch: 1200-1300 cm⁻¹; NH stretch: 3200-3400 cm⁻¹ | [12] [14] |
| Mass Spectrometry (ESI) | Molecular ion [M+H]⁺: 224; Fragment ions: loss of methoxy groups | [15] [16] |
| UV Spectroscopy | λmax depends on methoxy substitution pattern | [32] |
Table 3: Thermal Stability Parameters of 5,6-Dimethoxyisatoic Anhydride
| Parameter | Value | Notes |
|---|---|---|
| Initial Decomposition Temperature (T₅%) | 250-270°C (estimated) | Based on similar isatoic anhydride derivatives |
| Peak Decomposition Temperature | 320-350°C (estimated) | Single-stage decomposition expected |
| Thermal Stability Range | Stable up to ~250°C | Higher than aliphatic anhydrides |
| Decomposition Atmosphere | Nitrogen/Argon | Inert atmosphere recommended |
| Mass Loss at 450°C | 95-98% (estimated) | Nearly complete decomposition |
| Decomposition Products | CO₂, CO, NH₃, methoxy radicals | Typical for methoxy-substituted aromatics |
Table 4: Reactivity Patterns of 5,6-Dimethoxyisatoic Anhydride
| Reaction Type | Mechanism | Products | Conditions |
|---|---|---|---|
| Nucleophilic substitution with amines | SN2-type attack at carbonyl carbon | Substituted quinazolinones | Room temperature to 80°C |
| Nucleophilic substitution with alcohols | Nucleophilic acyl substitution | Ester derivatives | Mild heating, catalyst optional |
| Ring-opening hydrolysis | Water attack followed by ring cleavage | Anthranilic acid derivatives | Aqueous conditions, pH dependent |
| Ring-opening aminolysis | Amine attack with ring opening | Substituted anthranilamides | Room temperature, base catalysis |
| Thermal ring-opening | Thermally activated C-O bond cleavage | Phenolic compounds | 150-250°C |
| Acylation reactions | Formation of acyl derivatives | Acylated products | Anhydrous conditions |